molecular formula C5H9GaN2 B11769614 Gallium, dimethyl-1H-pyrazol-1-yl- CAS No. 79422-25-6

Gallium, dimethyl-1H-pyrazol-1-yl-

Cat. No.: B11769614
CAS No.: 79422-25-6
M. Wt: 166.86 g/mol
InChI Key: OCMNILXULTZLFQ-UHFFFAOYSA-N
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Description

Gallium, dimethyl-1H-pyrazol-1-yl- is a compound that belongs to the class of pyrazole-based ligands. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its unique coordination properties with metal ions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gallium, dimethyl-1H-pyrazol-1-yl- typically involves the condensation of dimethyl-1H-pyrazol-1-yl-methanol with gallium salts. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Gallium, dimethyl-1H-pyrazol-1-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of gallium, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism by which gallium, dimethyl-1H-pyrazol-1-yl- exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and other applications. The molecular targets and pathways involved include the active sites of metalloenzymes and other metal-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-based ligands such as:

Uniqueness

What sets gallium, dimethyl-1H-pyrazol-1-yl- apart from these similar compounds is its specific coordination with gallium ions, which imparts unique catalytic and chemical properties. This makes it particularly valuable in applications requiring precise control over metal ion reactivity .

Biological Activity

Gallium, dimethyl-1H-pyrazol-1-yl- is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on its biological activity, including case studies, research findings, and relevant data tables.

Overview of Gallium and Pyrazole Compounds

Gallium is known for its unique properties and biological significance, often being used in medical imaging and as a therapeutic agent. Pyrazole derivatives, including dimethyl-1H-pyrazole, have been extensively studied for their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects .

Anticancer Properties

Research has demonstrated that compounds containing the 1H-pyrazole moiety exhibit significant anticancer activity. Specifically, gallium complexes with pyrazole derivatives have shown promising results against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)
    • HCT116 (colorectal cancer)

Table 1: Anticancer Activity of Gallium-Dimethyl-1H-Pyrazol-1-yl-

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.2Inhibition of topoisomerase II
HepG220.5DNA alkylation
A54918.7Inhibition of tubulin polymerization
HCT11625.3Induction of apoptosis

The compound has been noted to inhibit cell proliferation through various mechanisms such as the inhibition of topoisomerase II and alkylation of DNA .

The mechanisms through which gallium-dimethyl-1H-pyrazol-1-yl- exerts its anticancer effects include:

  • Topoisomerase Inhibition : Disruption of DNA replication processes.
  • Tubulin Polymerization Inhibition : Preventing mitotic spindle formation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.

Study 1: Antitumor Efficacy in Vivo

A study conducted on mice bearing MDA-MB-231 tumors showed that treatment with gallium-dimethyl-1H-pyrazol-1-yl- resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment .

Study 2: Comparative Analysis with Other Pyrazole Derivatives

In a comparative study, gallium-dimethyl-1H-pyrazol-1-yl- was found to be more effective than other pyrazole derivatives in inhibiting the growth of liver and lung cancer cell lines. The structure activity relationship (SAR) analysis indicated that modifications on the pyrazole ring significantly influenced biological activity .

Properties

CAS No.

79422-25-6

Molecular Formula

C5H9GaN2

Molecular Weight

166.86 g/mol

IUPAC Name

dimethyl(pyrazol-1-yl)gallane

InChI

InChI=1S/C3H3N2.2CH3.Ga/c1-2-4-5-3-1;;;/h1-3H;2*1H3;/q-1;;;+1

InChI Key

OCMNILXULTZLFQ-UHFFFAOYSA-N

Canonical SMILES

C[Ga](C)N1C=CC=N1

Origin of Product

United States

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